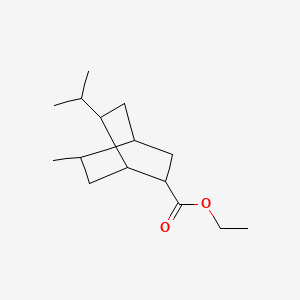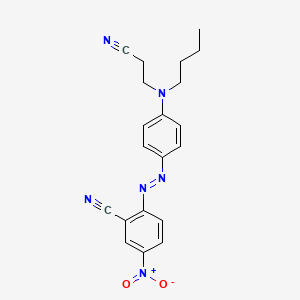
2-((4-(Butyl(2-cyanoethyl)amino)phenyl)azo)-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a mixture of chemical substances produced by burning or sintering at high temperatures (greater than 1200°C) raw materials which are predominantly calcium carbonate, aluminium oxide, silica, and iron oxide . The chemical substances which are manufactured are confined in a crystalline mass.
Preparation Methods
Synthetic Routes and Reaction Conditions
Portland cement is produced by heating a mixture of raw materials, primarily limestone (calcium carbonate), clay (containing aluminium oxide and silica), and iron oxide, in a rotary kiln at temperatures exceeding 1200°C.
Industrial Production Methods
The industrial production of Portland cement involves several steps:
Raw Material Extraction: Limestone, clay, and iron ore are extracted from quarries.
Raw Material Preparation: The raw materials are crushed and blended to achieve the desired chemical composition.
Clinker Production: The blended raw materials are heated in a rotary kiln at high temperatures to form clinker.
Cement Grinding: The clinker is cooled and ground with gypsum to produce the final product, Portland cement.
Chemical Reactions Analysis
Types of Reactions
Portland cement undergoes several types of chemical reactions, including:
Hydration: When mixed with water, Portland cement undergoes hydration reactions, forming calcium silicate hydrate and calcium hydroxide.
Oxidation and Reduction: During the production process, various oxidation and reduction reactions occur, particularly involving iron oxide.
Substitution: Substitution reactions can occur when different ions replace calcium ions in the cement structure.
Common Reagents and Conditions
Water: Essential for the hydration process.
Gypsum: Added during the grinding process to control the setting time of the cement.
High Temperatures: Required for the formation of clinker in the rotary kiln.
Major Products Formed
Calcium Silicate Hydrate: The primary product of the hydration reaction, responsible for the strength of the cement.
Calcium Hydroxide: A byproduct of the hydration reaction.
Scientific Research Applications
Portland cement has a wide range of scientific research applications, including:
Construction Materials: Used extensively in the construction industry for making concrete and mortar.
Geotechnical Engineering: Used in soil stabilization and ground improvement techniques.
Environmental Engineering: Used in the immobilization of hazardous wastes and the stabilization of contaminated soils.
Biomedical Applications: Investigated for use in bone repair and dental applications due to its biocompatibility and mechanical properties.
Mechanism of Action
The primary mechanism by which Portland cement exerts its effects is through the hydration reaction. When mixed with water, the calcium silicates in the cement react to form calcium silicate hydrate and calcium hydroxide. The calcium silicate hydrate forms a gel-like structure that binds the aggregate particles together, providing strength and durability to the concrete. The calcium hydroxide helps to maintain a high pH, which protects the reinforcing steel from corrosion .
Comparison with Similar Compounds
Portland cement can be compared with other similar compounds such as:
Calcium Aluminate Cement: Known for its rapid setting and high early strength, but less durable in the long term compared to Portland cement.
Calcium Sulfoaluminate Cement: Offers rapid setting and high early strength, with lower carbon emissions during production.
Magnesium Phosphate Cement: Known for its fast setting and high early strength, often used in repair applications.
Portland cement is unique due to its widespread availability, cost-effectiveness, and well-established performance in a variety of construction applications.
Properties
CAS No. |
66545-42-4 |
|---|---|
Molecular Formula |
C20H20N6O2 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[[4-[butyl(2-cyanoethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile |
InChI |
InChI=1S/C20H20N6O2/c1-2-3-12-25(13-4-11-21)18-7-5-17(6-8-18)23-24-20-10-9-19(26(27)28)14-16(20)15-22/h5-10,14H,2-4,12-13H2,1H3 |
InChI Key |
OWNXXHQPYXAOHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



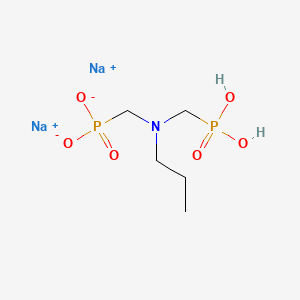

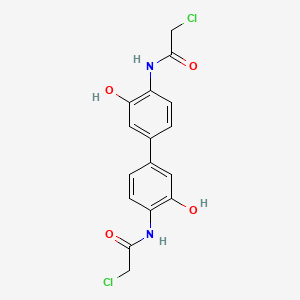
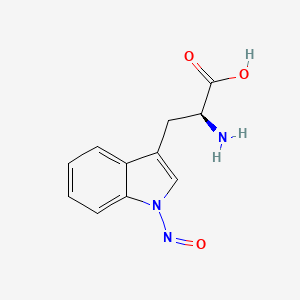
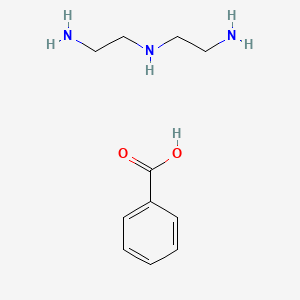

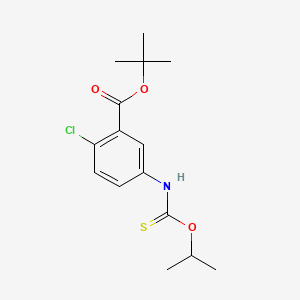
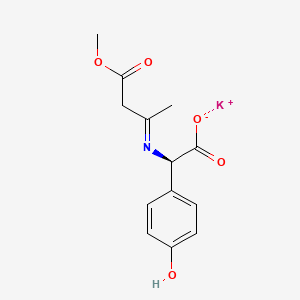
![2-[[Butyl(2-hydroxyethyl)amino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12690924.png)


